

Application Notes and Protocols: Sumitone Fast Red B in Tissue Pathology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sumitone fast red b

Cat. No.: B1595642

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sumitone Fast Red B

Sumitone Fast Red B is a diazonium salt that functions as a chromogen in enzyme histochemistry and immunohistochemistry (IHC). In the presence of a suitable enzyme, typically alkaline phosphatase (AP), Fast Red B produces a vibrant red, insoluble precipitate at the site of enzymatic activity. This allows for the visualization of specific target antigens or enzymatic activity within tissue sections.

The resulting red color provides a strong contrast to blue hematoxylin counterstains and is particularly useful in applications where the brown color of 3,3'-Diaminobenzidine (DAB), another common chromogen, might be obscured by endogenous pigments like melanin.

Principle of Detection

In immunohistochemical applications, an antibody-enzyme conjugate is used to label a specific target antigen in the tissue. When the Fast Red B substrate is applied, the enzyme (alkaline phosphatase) catalyzes the hydrolysis of a naphthol phosphate substrate. The liberated naphthol then couples with the Fast Red B diazonium salt to form a brightly colored azo dye precipitate at the location of the target antigen.

Key Applications in Tissue Pathology

- Immunohistochemistry (IHC): Visualization of a wide range of protein biomarkers in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.
- Enzyme Histochemistry: Detection of endogenous or reporter enzyme activity (e.g., alkaline phosphatase).
- In Situ Hybridization (ISH): As a chromogenic substrate for the detection of nucleic acid probes labeled with alkaline phosphatase.
- Multiple Staining: The distinct red color of Fast Red B makes it an excellent choice for multiplex IHC in combination with other chromogens of different colors.

Quantitative Data Summary

The staining intensity of Fast Red B has been shown to have a linear correlation with both antibody concentration and tissue section thickness, making it suitable for semi-quantitative analysis in immunohistochemistry.

Property	Fast Red B	3,3'-Diaminobenzidine (DAB)
Enzyme System	Alkaline Phosphatase (AP)	Horseradish Peroxidase (HRP)
Precipitate Color	Red	Brown
Solubility	Varies by formulation; some are soluble in alcohol, others are permanent.	Insoluble in alcohol and other organic solvents.
Mounting	Aqueous mounting medium for alcohol-soluble forms; permanent for others.	Permanent mounting medium.
Key Advantage	High contrast, especially in pigmented tissues (e.g., melanoma).	High sensitivity and stability.
Considerations	Some formulations may fade over time.	Brown color can be difficult to distinguish from melanin pigment.

Experimental Protocols

Immunohistochemical Staining of FFPE Tissues using Fast Red B

This protocol provides a general workflow for the immunohistochemical detection of a target antigen in formalin-fixed, paraffin-embedded tissue sections using a Fast Red B chromogen system.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
- Xylene or xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized or distilled water
- Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0)
- Wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST)
- Protein block solution (e.g., 5% normal goat serum in wash buffer)
- Primary antibody
- Alkaline phosphatase (AP)-conjugated secondary antibody
- **Sumitone Fast Red B** chromogen/substrate solution
- Hematoxylin counterstain
- Aqueous mounting medium (for alcohol-soluble Fast Red B) or permanent mounting medium (for alcohol-insoluble Fast Red B)
- Coverslips

Procedure:

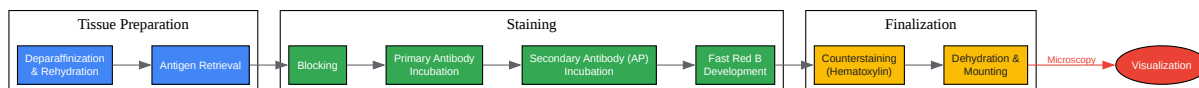
- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or substitute) for 2 x 5 minutes.
 - Rehydrate through graded alcohols: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
 - Rinse in deionized water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer. The time and temperature will depend on the primary antibody and should be optimized. A typical starting point is 20 minutes at 95-100°C.
 - Allow slides to cool to room temperature (approximately 20 minutes).
 - Rinse with wash buffer.
- Blocking Endogenous Enzymes (if necessary):
 - If high endogenous alkaline phosphatase activity is expected in the tissue, incubate with an appropriate blocking agent (e.g., Levamisole) according to the manufacturer's instructions.
- Protein Blocking:
 - Incubate sections with protein block solution for 10-30 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Incubate sections with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
- Secondary Antibody Incubation:
 - Rinse with wash buffer (3 x 5 minutes).

- Incubate with the AP-conjugated secondary antibody according to the manufacturer's recommended dilution and time (typically 30-60 minutes at room temperature).
- Chromogen Development:
 - Rinse with wash buffer (3 x 5 minutes).
 - Prepare the Fast Red B working solution according to the manufacturer's instructions immediately before use.
 - Incubate sections with the Fast Red B solution for 10-15 minutes, or until the desired staining intensity is reached. Monitor development under a microscope.
 - Rinse gently with deionized water.
- Counterstaining:
 - Counterstain with hematoxylin for 30 seconds to 2 minutes.
 - "Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
- Dehydration and Mounting:
 - For alcohol-soluble Fast Red B: Rinse with deionized water and immediately coverslip with an aqueous mounting medium. Do not dehydrate through alcohols and xylene as this will dissolve the precipitate.
 - For permanent (alcohol-insoluble) Fast Red B: Dehydrate through graded alcohols (95%, 100%), clear in xylene, and coverslip with a permanent mounting medium.

Expected Results:

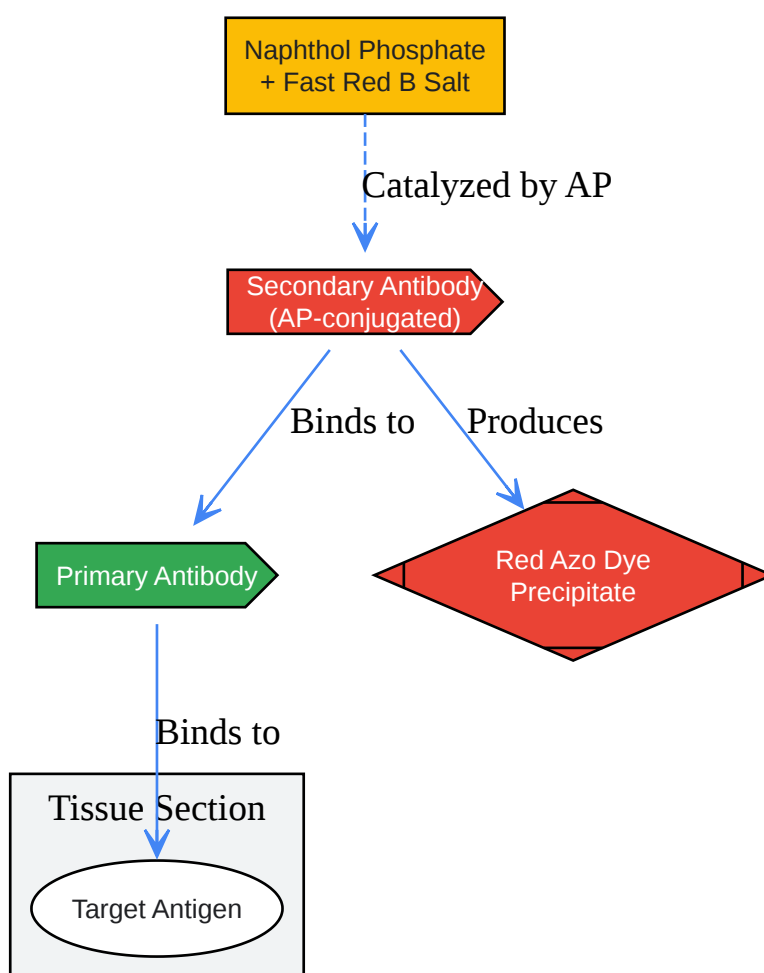
- Sites of target antigen expression: Red precipitate
- Cell nuclei: Blue

Visualizations



[Click to download full resolution via product page](#)

Caption: Immunohistochemistry workflow using Fast Red B.



[Click to download full resolution via product page](#)

Caption: Principle of Fast Red B detection in IHC.

- To cite this document: BenchChem. [Application Notes and Protocols: Sumitone Fast Red B in Tissue Pathology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595642#how-to-use-sumitone-fast-red-b-in-tissue-pathology-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com